N-(4-{[2-(2-phenylacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(4-{[2-(2-phenylacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide” is a complex organic molecule. It contains functional groups such as amides and a cyclopropane ring. Amides are a type of functional group that consist of a carbonyl group (a carbon atom double-bonded to an oxygen atom) linked to a nitrogen atom. Cyclopropane is a type of hydrocarbon ring that contains three carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide groups and the cyclopropane ring would significantly influence its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, amides can participate in a variety of reactions, including hydrolysis and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .Wirkmechanismus
N-(4-{[2-(2-phenylacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide binds to the active site of calcineurin, and inhibits its activity. This inhibition is due to the cyclopropanecarboxamide group, which sterically hinders the substrate binding site. As a result, the enzyme is unable to catalyze its reactions, leading to the inhibition of T-cell activation and differentiation.
Biochemical and Physiological Effects
This compound has been shown to inhibit T-cell activation, differentiation, and proliferation. It has also been shown to inhibit the production of proinflammatory cytokines, such as IL-2, TNF-α, and IFN-γ. In addition, this compound has been shown to inhibit the production of reactive oxygen species, and to reduce the production of nitric oxide, both of which are associated with inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-(4-{[2-(2-phenylacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide in laboratory experiments has several advantages. It is a highly potent and selective inhibitor of calcineurin, and its synthesis is relatively simple and efficient. Furthermore, it is a relatively stable molecule, and can be stored for long periods of time without significant degradation. However, this compound is not suitable for use in clinical studies, as it has not been approved for use in humans.
Zukünftige Richtungen
The use of N-(4-{[2-(2-phenylacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide in scientific research could be further explored in the following areas:
1. Investigating the role of calcineurin in other diseases, such as neurological disorders, cardiovascular diseases, and autoimmune diseases.
2. Developing new analogs of this compound with improved potency and selectivity.
3. Exploring the use of this compound in combination with other immunosuppressive drugs.
4. Investigating the use of this compound in combination with other therapeutic agents, such as cytokines and growth factors.
5. Developing this compound-based therapeutics for the treatment of autoimmune diseases.
6. Investigating the use of this compound in combination with other immunomodulatory agents, such as probiotics and herbal medicines.
7. Exploring the use of this compound in combination with other therapies, such as phototherapy and gene therapy.
8. Investigating the use of this compound in combination with other drugs, such as antibiotics and antivirals.
9. Exploring the use of this compound in combination with other treatments, such as stem cell therapy and gene editing.
10. Investigating the use of this compound in combination with other treatments, such as immunotherapy and cancer vaccines.
Synthesemethoden
N-(4-{[2-(2-phenylacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide can be synthesized using the solid-phase peptide synthesis (SPPS) method. This involves the sequential addition of amino acids to the peptide chain, followed by the removal of the protecting groups and the cyclization of the peptide. The SPPS method enables the synthesis of peptides of any length and complexity. The yield of this compound produced using this method is generally high, and the product is of high purity.
Wissenschaftliche Forschungsanwendungen
N-(4-{[2-(2-phenylacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide is used in a variety of scientific research applications, including the study of T-cell activation, differentiation, and apoptosis. It has also been used to study the regulation of immune responses in vivo, as well as the role of calcineurin in cell proliferation and differentiation. This compound has also been used to study the role of calcineurin in diseases such as cancer, diabetes, and arthritis.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(cyclopropanecarbonylamino)-N-[2-[(2-phenylacetyl)amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c25-19(14-15-4-2-1-3-5-15)22-12-13-23-20(26)16-8-10-18(11-9-16)24-21(27)17-6-7-17/h1-5,8-11,17H,6-7,12-14H2,(H,22,25)(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCVEOCSZRQRHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.